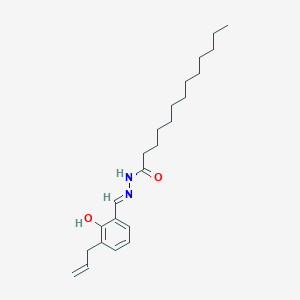![molecular formula C22H30N2O3 B6010004 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6010004.png)
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as HMBP and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of HMBP is not fully understood, but it is believed to be related to its ability to interact with various biological molecules such as enzymes, receptors, and proteins. HMBP has been shown to inhibit the activity of certain enzymes involved in inflammatory and tumor processes. HMBP has also been shown to interact with certain receptors in the brain, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
HMBP has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMBP possesses antioxidant and anti-inflammatory properties. HMBP has also been shown to inhibit the growth of certain cancer cells. In vivo studies have shown that HMBP can enhance cognitive function and memory in animal models. HMBP has also been shown to enhance plant growth and increase crop yield.
Advantages and Limitations for Lab Experiments
HMBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. HMBP is also relatively inexpensive compared to other compounds with similar properties. However, HMBP has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. HMBP also has limited stability in acidic and basic environments, which may affect its activity in certain assays.
Future Directions
There are several future directions for the study of HMBP. One direction is to further investigate its potential use as a drug delivery system. Another direction is to study its potential use in the development of new materials such as polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of HMBP and its potential applications in medicine and agriculture.
Synthesis Methods
The synthesis of HMBP involves a series of steps that have been optimized to yield high purity and yield. The starting materials for the synthesis include 2-methoxyphenol, 2-methylbenzyl chloride, and N-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then purified using column chromatography to obtain HMBP in its pure form.
Scientific Research Applications
HMBP has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMBP has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. HMBP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, HMBP has been shown to enhance plant growth and increase crop yield. In material science, HMBP has been studied for its potential use in the development of new materials such as polymers and coatings.
Properties
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-6-3-4-7-18(17)15-24-12-11-23(16-20(24)10-13-25)14-19-8-5-9-21(27-2)22(19)26/h3-9,20,25-26H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDURXHDRGXBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)

![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)


![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)
![5-(3-bromo-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6010003.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
![4-isobutyl-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B6010022.png)
